![molecular formula C8H20CuN2O2 B1627359 Copper(2+) bis[2-(dimethylamino)ethan-1-olate] CAS No. 41119-18-0](/img/structure/B1627359.png)
Copper(2+) bis[2-(dimethylamino)ethan-1-olate]
Descripción general
Descripción
Copper(2+) bis[2-(dimethylamino)ethan-1-olate], commonly referred to as Cu(DMAE)2, is a coordination compound composed of two copper ions and two ligands, 2-(dimethylamino)ethan-1-olate (DMAE). It is a water-soluble compound that is used in a variety of scientific research applications. Cu(DMAE)2 is a valuable tool for scientists due to its versatile properties and its ability to form strong complexes with other molecules.
Aplicaciones Científicas De Investigación
Redox Noninnocence and Catalytic Activity
Copper(II) complexes, such as those with salophen and bis(oxamato) structures, exhibit redox noninnocence properties. These complexes can undergo one-electron oxidation, leading to π-radical formation. Such redox-active ligands are instrumental in catalyzing aerobic oxidation reactions, including the oxidation of benzyl alcohol, showcasing their potential in organic synthesis and catalysis (David de Bellefeuille et al., 2015).
Biodistribution and Brain Uptake Enhancement
Copper bis(thiosemicarbazonato) complexes modified with polyamine substituents have shown altered biodistribution properties and enhanced brain uptake. This modification suggests their potential application in diagnostic imaging, particularly for tumors and neurodegenerative diseases, by adjusting the hydrophilic/lipophilic balance of the complexes (Brett M. Paterson et al., 2019).
Coordination Polymer Construction
Copper(I) complexes have been utilized to construct coordination polymers with unique structural features. For example, a Cu(I) coordination polymer with weak intermolecular Cu–Cl⋯Cl–Ar interactions has been developed, indicating the versatility of copper complexes in designing new materials with potential applications in catalysis, molecular recognition, and gas storage (Shouwen Jin et al., 2008).
DNA and RNA Binding Studies
Novel copper(II) complexes have been investigated for their ability to interact with DNA and RNA. These studies are crucial for understanding the molecular mechanisms of copper complexes in biological systems and their potential applications in medicinal chemistry, including as antitumor agents or in gene delivery systems (N. Mandal et al., 2019).
Luminescence and Photophysical Properties
Copper(I) complexes with bis(schiff base) ligands exhibit photoluminescence, attributed to intraligand π–π* transitions mixed with metal-to-ligand charge transfer (MLCT) characters. These properties make them suitable for applications in light-emitting devices, sensors, and as markers in biological imaging (Xinhui Zhou et al., 2006).
Propiedades
IUPAC Name |
copper;2-(dimethylamino)ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10NO.Cu/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKBHGVYLLUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[O-].CN(C)CC[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20CuN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578421 | |
| Record name | Copper(2+) bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(2+) bis[2-(dimethylamino)ethan-1-olate] | |
CAS RN |
41119-18-0 | |
| Record name | Copper(2+) bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



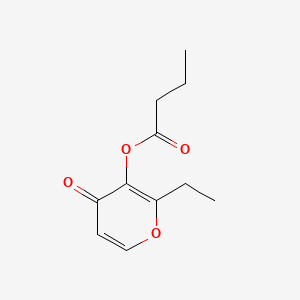
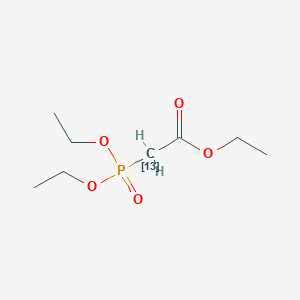
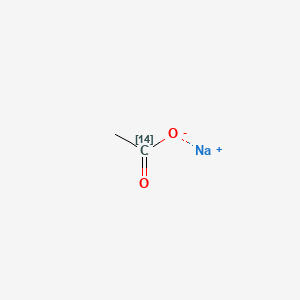
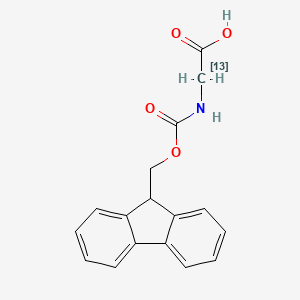
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)
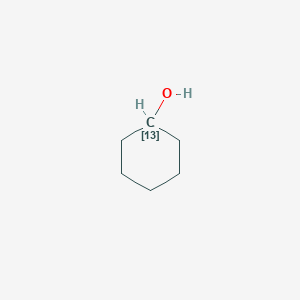
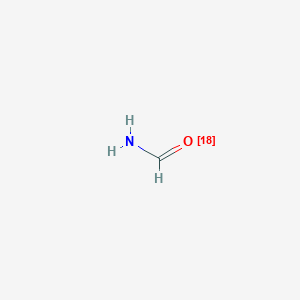
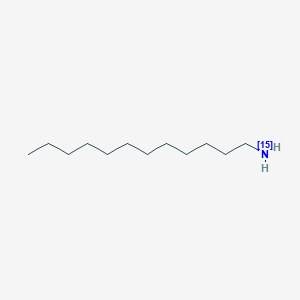
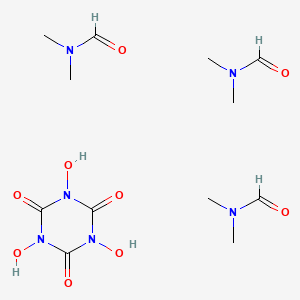
![3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
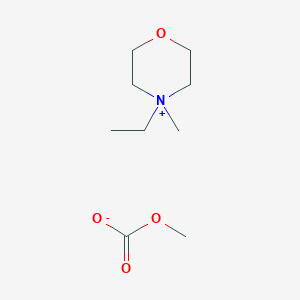
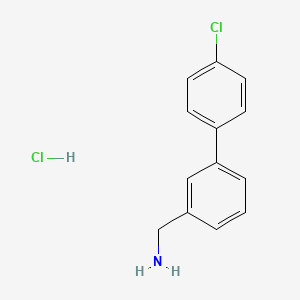
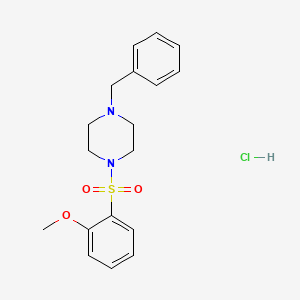
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)